4-Sulfocalix arene hydrate is a derivative of calixarene, a class of cyclic compounds characterized by their ability to form host-guest complexes. Specifically, 4-sulfocalix arene is distinguished by the presence of four sulfonate groups attached to the calixarene structure. Its molecular formula is C28H24O16S4, with a molecular weight of approximately 744.72 g/mol . This compound typically appears as a white to gray powder or crystalline solid and is soluble in water due to its polar sulfonate groups, which enhance its hydrophilicity .
The unique structural features of 4-sulfocalix arene hydrate allow it to engage in various chemical interactions, making it valuable in fields such as supramolecular chemistry and materials science.
These reactions enable the compound to be utilized in diverse applications, including drug delivery systems and catalysis.
Research indicates that 4-sulfocalix arene exhibits notable biological activities. It has been shown to possess antimicrobial properties, effectively inhibiting the growth of various bacteria and fungi. Additionally, it has been explored for its potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells . The compound's amphiphilic nature allows it to interact with biological membranes, enhancing its bioactivity.
Furthermore, 4-sulfocalix arene has been investigated for its role in drug solubilization and delivery, improving the bioavailability of poorly soluble drugs through complexation .
The synthesis of 4-sulfocalix arene typically involves several steps:
These methods yield a product that is typically over 94% pure .
4-Sulfocalix arene hydrate has a wide range of applications:
Interaction studies have highlighted the capacity of 4-sulfocalix arene hydrate to form host-guest complexes with various molecules. For instance, it has been shown to effectively encapsulate small organic molecules and metal ions, which can be utilized for selective extraction processes or as sensors for environmental monitoring . Furthermore, studies involving drug interactions indicate that this compound can significantly enhance the solubility and stability of certain pharmaceuticals through complex formation.
Several compounds share structural similarities with 4-sulfocalix arene hydrate. These include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Calixarene | Cyclic compound | Basic structure without sulfonate groups |
| P-Sulfonatocalixarene | Sulfonated calixarene | Varies in substituents; different solubility |
| Tetrasulfonated Calixarene | Highly sulfonated | May exhibit enhanced biological activity |
The uniqueness of 4-sulfocalix arene hydrate lies in its specific arrangement of sulfonate groups, which significantly influences its solubility and biological interactions compared to other similar compounds. This structural specificity contributes to its effectiveness in various applications across chemistry and biology.
Regioselective functionalization of 4-sulfocalixarene hinges on strategic protection-deprotection sequences and electrophilic aromatic substitution. The upper rim, comprising para-substituted phenolic units, undergoes sulfonation to introduce hydrophilic sulfonate groups, while the lower rim hydroxy groups enable further derivatization. A pivotal approach involves dibenzoyl-protected intermediates to direct substitutions to specific upper rim positions. For example, 1,3-dibenzoylcalixarene intermediates permit selective formylation or nitration at the remaining para positions, yielding asymmetrically functionalized derivatives.
Electrophilic substitutions at the upper rim are facilitated by sulfuric acid-mediated sulfonation, which replaces tert-butyl groups with sulfonate functionalities under controlled thermal conditions. This method achieves ≥97% purity via high-performance liquid chromatography (HPLC) purification. Lower rim modifications, conversely, exploit hydroxy group reactivity for etherification or esterification, though steric hindrance from the macrocyclic cavity necessitates optimized reaction conditions.
Table 1: Regioselective Functionalization Outcomes
| Target Position | Reagent | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Upper rim (1,3) | H₂SO₄, 70°C | 1,3-Disulfonated calixarene | 78 | ≥97 |
| Lower rim | Benzoyl chloride | Tetra-O-benzoylated derivative | 65 | 92 |
The hydrate form of 4-sulfocalixarene stabilizes via OH···π interactions between intracavity water molecules and the aromatic macrocycle. Single-crystal neutron diffraction reveals a "compressed" water molecule with shortened O–H bonds (1.82 Å) within the cavity, contributing to a stabilization energy of 6.9–7.5 kJ/mol. This water molecule engages in a hydrogen-bonding network with sodium-coordinated lattice water, forming a conserved Na⁺-hydrate motif across polymorphs.
Supramolecular templating exploits this hydration shell to control crystal packing. For instance, the amphiphilic nature of 4-sulfocalixarene sodium salt drives self-assembly into lamellar structures in aqueous media, with water molecules acting as spacers between sulfonate headgroups. This templating effect enables the design of coordination polymers by replacing water with metal ions, though the hydrate’s stability depends on maintaining a critical humidity threshold.
Recent advances prioritize solvent-free or aqueous-phase syntheses to minimize environmental impact. A notable green method involves direct sulfonation of calixarene using concentrated sulfuric acid at 70°C, achieving 78% yield without organic solvents. The reaction’s exothermic nature permits energy-efficient heating, while the product precipitates upon neutralization with aqueous sodium carbonate, simplifying purification.
Alternative approaches employ ionic liquids as dual solvents and templates. For example, poly ionic liquid-grafted 4-sulfocalixarene derivatives form via ring-opening polymerization of oxirane monomers in water, yielding amphoteric macrocycles with 95% purity. This method eliminates toxic byproducts and reduces reaction steps compared to traditional multistep functionalization.
Table 2: Green Synthesis Conditions
| Parameter | Conventional Method | Green Method |
|---|---|---|
| Solvent | Dichloromethane | Water |
| Catalyst | H₂SO₄ (excess) | Ionic liquids |
| Reaction Time | 24 hours | 12 hours |
| Post-Purification | Column chromatography | Precipitation/centrifugation |
4-Sulfocalix [1]arene hydrate has demonstrated exceptional capability in enhancing the bioavailability of polyphenolic compounds through supramolecular encapsulation mechanisms. The unique structural properties of this macrocyclic compound, featuring four sulfonate groups attached to the calixarene framework, enable efficient host-guest complexation with various polyphenolic molecules [2] [3].
Curcumin, a prominent polyphenolic compound with established therapeutic potential, exhibits dramatically improved bioavailability when complexed with 4-Sulfocalix [1]arene hydrate. Research investigations have demonstrated a 22-fold enhancement in curcumin solubility at 8 millimolar concentrations of the host molecule [2]. The encapsulation mechanism involves the formation of inclusion complexes through pH-controlled interactions, with optimal complexation occurring at pH 3 using 2% hydrochloric acid to prevent curcumin degradation [2]. The supramolecular assembly markedly enhances the excited lifetime of curcumin and improves its anti-inflammatory effects compared to free curcumin in both in vitro and in vivo experimental conditions [4].
Morin hydrate, another therapeutically significant polyphenolic compound, demonstrates comparable bioavailability enhancement when complexed with 4-Sulfocalix [1]arene hydrate. Experimental studies reveal a 22-fold increase in water solubility at 8 millimolar concentrations of the calixarene host [5]. The complexation process involves solvent evaporation methodology to prepare inclusion complexes, with comprehensive characterization through Fourier-transform infrared spectroscopy, nuclear magnetic resonance, ultraviolet spectroscopy, dynamic light scattering, transmission electron microscopy, differential scanning calorimetry, and X-ray diffraction techniques [5]. The therapeutic efficacy of morin hydrate against A549 cancer cells significantly increases following complex formation, with annexin V-ethidium bromide staining studies demonstrating enhanced apoptosis-mediated anticancer activity compared to native morin hydrate [5].
Flavonoid compounds benefit substantially from 4-Sulfocalix [1]arene hydrate encapsulation through multiple enhancement mechanisms. The amphiphilic nature of the calixarene derivative allows interaction with biological membranes, enhancing bioactivity through improved cellular uptake . The hydrophobic cavity constructed from phenyl rings bridged by methylene groups provides favorable environments for aromatic guest molecules, while the hydrophilic sulfonate groups ensure water solubility of the resulting complexes [1].
Polyphenolic drug solubilization mechanisms involve multiple non-covalent interactions including electrostatic interactions, hydrogen bonding, van der Waals forces, and hydrophobic interactions [7]. The proposed interaction mechanism indicates that polyphenolic compounds partially enter the cavity of 4-Sulfocalix [1]arene hydrate with assistance from strong electrostatic and π-π interactions [7]. The stability constants determined for these host-guest systems demonstrate favorable complex formation, with thermodynamic parameters indicating entropy-driven processes [8].
Antioxidant activity enhancement represents another significant benefit of polyphenolic compound encapsulation. Research demonstrates that encapsulation of polyphenolic compounds into 4-Sulfocalix [1]arene hydrate-based nanocapsules increases antioxidant activity by five-fold compared to free compounds [9]. The improved stability and bioavailability contribute to enhanced therapeutic efficacy in various biological systems [3].
4-Sulfocalix [1]arene hydrate serves as an efficient supramolecular host for anticancer agent encapsulation, offering enhanced therapeutic efficacy through improved drug delivery mechanisms. The macrocyclic structure enables diverse anticancer drugs to be accommodated through host-guest complexation, micellar encapsulation, and nanoparticle formation [10] [11].
Doxorubicin encapsulation demonstrates remarkable efficiency through multiple supramolecular assembly strategies. Research indicates that nanovesicles of 4-Sulfocalix [1]arene hydrate can encapsulate 86.0% of doxorubicin, with charged doxorubicin molecules being released under specific pH conditions [10]. The drug-loaded micelles exhibit more significant inhibitory effects against seven different human carcinoma cell lines (A549, HeLa, HepG2, HCT116, MCF-7, MDA-MB231, and SW480) compared to free doxorubicin and blank micelles [12]. Combination drug index calculations demonstrate synergistic effects between blank micelles and doxorubicin in inducing tumor cell death [12].
Mitoxantrone complexation with amphiphilic 4-Sulfocalix [1]arene hydrate represents an innovative drug chaperone approach for targeted anticancer therapy. The coassembling strategy enables the formation of self-containing nanovehicles through electrostatic interactions between the cationic drug and the anionic calixarene [13]. Cell experiments validate that anticancer activities of free mitoxantrone are pronouncedly improved through coassembly with amphiphilic 4-Sulfocalix [1]arene hydrate, demonstrating enhanced therapeutic efficacy against various cancer cell lines [13].
Paclitaxel delivery systems utilize 4-Sulfocalix [1]arene hydrate derivatives to overcome poor water solubility limitations. Tetra-hexyloxy-p-sulfonate calix [1]arene amphiphilic derivatives demonstrate drug loading capacities of 7.5-8.3% for paclitaxel [10]. Studies with human cervical cancer cell cultures reveal superior cytotoxicity compared to free Taxol due to enhanced absorption at the action site [10]. The formulation enables gradual drug release at tumor sites, improving therapeutic outcomes while reducing systemic toxicity [10].
Temozolomide and curcumin co-delivery represents an advanced supramolecular approach for combination cancer therapy. The entrapment and co-entrapment of these anticancer drugs in 4-Sulfocalix [1]arene hydrate nanoparticles demonstrate synergistic effects in glioblastoma treatment [8]. Temozolomide is hosted within the calixarene cavity while curcumin is entrapped within the nanoparticle structure. The loading in the calixarene-based nanocontainer enhances solubility and half-life of both drugs, whose medicinal efficacy is typically affected by low solubility and rapid degradation [8].
Irinotecan complexation through coassembly mechanisms enables enhanced anticancer activity. The amphiphilic 4-Sulfocalix [1]arene hydrate prevents irinotecan from penetrating into the calixarene cavity due to framework rigidity, instead promoting surface association through aromatic chromophore alignment [13]. This coassembling behavior results in significantly improved anticancer activities compared to free irinotecan in cellular experiments [13].
Carboplatin and paclitaxel combination therapy utilizes phosphonate-conjugated folic acid-polyethylene glycol calix [1]arene nanoparticles for targeted ovarian cancer treatment. The formulation demonstrates enhanced tumor cell proliferation inhibition in a dose-dependent manner compared to conventional drugs [10]. Gene expression studies reveal reduced expression of tumor progression genes including JMJD3, HER2, RB1, and BCL-2 in treated cells [10].
4-Sulfocalix [1]arene hydrate enables sophisticated pH-controlled drug release mechanisms that exploit the acidic microenvironment characteristic of tumor tissues. The pH differential between physiological conditions (pH 7.4) and tumor microenvironments (pH 5.4-6.0) provides a selective trigger for drug release at target sites [14] [15].
Tumor microenvironment pH characteristics create favorable conditions for selective drug release. Research demonstrates that tumor tissues maintain pH values of 5.4, while late endosomes and lysosomes exhibit pH ranges of 4.5-5.5, significantly lower than physiological microenvironments and blood circulation pH of 7.4 [15]. This pH gradient enables 4-Sulfocalix [1]arene hydrate-based systems to maintain drug stability during circulation while promoting release at tumor sites [14].
Association constant pH dependence demonstrates the fundamental mechanism underlying pH-controlled release. Studies reveal that the association constant of carboxylatopillar [16]arene/oxaliplatin host-guest systems at physiological pH (Ka = 1.02 × 10⁴ ± 0.05 M⁻¹) is 24 times higher than at acidic pH 5.4 (Ka = 4.21 × 10² ± 0.06 M⁻¹) [9]. This dramatic difference in binding affinity enables selective drug release in acidic tumor environments while maintaining complex stability under physiological conditions [9].
Drug release kinetics in pH-responsive systems demonstrate remarkable selectivity for tumor microenvironments. Research indicates that only 6-7% of encapsulated drugs are released at physiological pH 7.4, while 70-80% of the drug payload is released at acidic pH 5.0-5.4 within 24 hours [9]. The CPA6/oxaliplatin complex demonstrates 6% oxaliplatin release at pH 7.4 compared to 70% release at pH 5.0, while DOX@PtC10⊂CP6A nanovesicles show 7% doxorubicin release at pH 7.4 versus 80% at pH 5.0 [9].
Protonation-induced release mechanisms involve partial protonation of amino, carboxylate, and phosphate groups in amphiphilic 4-Sulfocalix [1]arene hydrate systems under acidic conditions. This protonation weakens the interaction between the calixarene host and guest molecules, leading to selective chemotherapeutic release into tumors [15]. The mechanism enables enhanced therapeutic efficacy while minimizing systemic toxicity through targeted drug delivery [15].
Dual acid-responsive nanovesicles incorporate cleavable linkers that improve acid responsiveness for intracellular drug delivery. These systems utilize host-guest interactions between water-soluble 4-Sulfocalix [1]arene hydrate and acid-labile linkers, forming supramolecular amphiphiles with enhanced pH sensitivity [15]. The dual responsiveness enables rapid drug release rates in tumor acidic microenvironments while maintaining stability during circulation [15].
Endosomal escape mechanisms facilitate intracellular drug delivery through pH-triggered dissociation. When drug-loaded nanovesicles are internalized via endolysosomal pathways, the acidic endosomal pH promotes dissociation of host-guest complexes, leading to drug release within cancer cells [14]. This intracellular release mechanism enhances therapeutic efficacy while reducing off-target effects on healthy tissues [14].